molecular formula C21H20BrClN2O2 B12512381 N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12512381
M. Wt: 447.8 g/mol
InChI Key: NDXLGXNRLZWHSZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-[(1Z)-1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide (hereafter referred to as Compound A) is a synthetic benzamide derivative characterized by a Z-configuration double bond, a 2-bromophenyl group, and a piperidine ring. Its molecular formula is C22H20BrClN2O2, with an average mass of approximately 461.77 g/mol. The compound is typically stored at 2–8°C in sealed containers to avoid moisture degradation .

Synthesis and Characterization Compound A is synthesized via multi-step reactions involving condensation of substituted benzamides with halogenated aryl precursors under controlled conditions.

Research Applications Compound A is primarily used in medicinal chemistry research, particularly in studies targeting enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C21H20BrClN2O2

Molecular Weight

447.8 g/mol

IUPAC Name

N-[1-(2-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H20BrClN2O2/c22-17-12-6-5-11-16(17)18(23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)

InChI Key

NDXLGXNRLZWHSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2Br)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to form a bromophenyl intermediate.

    Chlorination and Carbonylation: The bromophenyl intermediate undergoes chlorination and carbonylation to introduce the chlorinated carbonyl group.

    Piperidine Addition: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with the chlorinated carbonyl intermediate.

    Benzamide Formation: The final step involves the formation of the benzamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or debrominated compounds.

Scientific Research Applications

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Compound A with structurally related benzamide derivatives, emphasizing substituent variations and their impact on physicochemical properties:

Compound Name Molecular Formula Substituent (R1) Substituent (R2) Key Properties/Applications Evidence ID
Compound A C22H20BrClN2O2 2-Bromophenyl Piperidine Research use; stored at 2–8°C
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide C22H23ClN2O2 o-Tolyl (2-methylphenyl) Piperidine Melting point: 240–268°C; solubility: 10 mM
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(p-tolyl)prop-1-en-2-yl)benzamide C22H23ClN2O2 p-Tolyl (4-methylphenyl) Piperidine Similarity score: 0.77 (vs. Compound A)
N-[(1Z)-1-[5-(4-Bromophenyl)furan-2-yl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide C27H23BrN3O3 5-(4-Bromophenyl)furan-2-yl Pyridin-4-ylmethylamino Potential kinase inhibition
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives C23H21N3O5S 4-Methoxyphenyl Sulfamoylphenylamino Carbonic anhydrase inhibition

Key Observations

Replacement of the piperidine ring with a sulfamoylphenylamino group (as in ) shifts activity toward carbonic anhydrase inhibition, highlighting the role of hydrogen-bonding motifs .

Synthetic Complexity :

  • Microwave-assisted synthesis improves yields (e.g., 84–92% for thiophene analogs) compared to traditional methods, though Compound A’s exact yield is unspecified .
  • Bromine substituents may require specialized coupling agents or halogenation steps, increasing synthetic difficulty relative to methyl or methoxy groups .

Physical Properties: Melting points for benzamide derivatives range from 240°C to 268°C, with Compound A expected to fall within this range due to its aromatic and rigid structure . Solubility in DMSO or ethanol is typical for such compounds, though bromine’s hydrophobicity may reduce aqueous solubility compared to sulfonamide-containing analogs .

Commercial Availability :

  • Compound A is listed as discontinued by CymitQuimica but may still be available through specialized suppliers like ACE Biolabs .

Research Findings and Limitations

  • Structural Insights: X-ray crystallography (using SHELX software) confirms the Z-configuration and planarity of the enone system in analogs, critical for intermolecular interactions .
  • Stereochemical Sensitivity : The Z-configuration is essential for bioactivity; epimerization to the E-isomer could nullify effects, as seen in related compounds .

Biological Activity

N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring and halogenated phenyl groups that may contribute to its bioactivity.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H18_{18}BrClN2_{2}O
  • Molecular Weight : 382.69 g/mol
  • CAS Number : 1800044-79-4

Research indicates that compounds with similar structures often exhibit their biological activities through various mechanisms, including enzyme inhibition, receptor modulation, and interaction with cellular pathways. The presence of the piperidine moiety is particularly noteworthy as it is known to enhance the pharmacological profile of many drugs.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of piperidine derivatives. For example, a study on related compounds showed significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives exhibiting IC50_{50} values as low as 2.14 µM against urease, indicating strong enzyme inhibition capabilities .

2. Enzyme Inhibition

This compound is believed to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Compounds with piperidine structures have shown varying degrees of AChE inhibition, which is vital for developing treatments for neurodegenerative diseases .

3. Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Research indicates that similar piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various piperidine derivatives, this compound was tested against multiple bacterial strains. Results indicated that this compound exhibited moderate to strong activity against gram-positive bacteria, supporting its use as a potential therapeutic agent in treating bacterial infections .

Case Study 2: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that this compound effectively inhibited urease activity at low concentrations, suggesting its potential application in managing conditions like kidney stones where urease plays a significant role . The study provided IC50_{50} values that were significantly lower than those of established urease inhibitors.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50_{50} Value (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilisModerate
Urease InhibitionUrease6.28
AcetylcholinesteraseAChEVariable

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